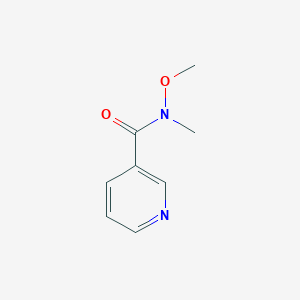

N-Methoxy-N-methylnicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10(12-2)8(11)7-4-3-5-9-6-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEZCMOHRDCFIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CN=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441666 | |

| Record name | N-METHOXY-N-METHYLNICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95091-91-1 | |

| Record name | N-Methoxy-N-methylnicotinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95091-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-METHOXY-N-METHYLNICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methoxy-N-methylnicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Methoxy-N-methylnicotinamide from Nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-methoxy-N-methylnicotinamide, a Weinreb amide derivative of nicotinic acid. Weinreb amides are valuable intermediates in organic synthesis, particularly for the preparation of ketones and aldehydes, due to their ability to react with organometallic reagents without over-addition. This document details a viable synthetic pathway from nicotinic acid, including a summary of reaction conditions, a detailed experimental protocol, and the necessary logical workflow for its preparation and purification.

Synthetic Strategy: One-Pot Conversion of Nicotinic Acid

The synthesis of this compound from nicotinic acid can be efficiently achieved through a one-pot reaction. This method involves the activation of the carboxylic acid group of nicotinic acid, followed by amidation with N,O-dimethylhydroxylamine hydrochloride. Phosphorus oxychloride (POCl₃) has been demonstrated as an effective activating agent for this transformation, facilitating the formation of the corresponding Weinreb amide in high yields for various carboxylic acids.[1]

The overall transformation is depicted in the following reaction scheme:

Caption: General reaction scheme for the synthesis of this compound.

This one-pot approach is advantageous as it avoids the isolation of reactive intermediates, such as acyl chlorides, thereby simplifying the experimental procedure and often improving overall yield. The presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the hydrogen chloride generated during the reaction.[1]

Quantitative Data Summary

While a specific yield for the synthesis of this compound from nicotinic acid using the POCl₃ method is not explicitly documented in the reviewed literature, the general method for converting carboxylic acids to Weinreb amides using this reagent has been reported to provide excellent yields, often in the range of 80-95% for a variety of substrates.[1] The table below summarizes the typical reaction parameters based on the general procedure.

| Parameter | Value/Condition | Reference |

| Reactants | ||

| Nicotinic Acid | 1.0 equivalent | [1] |

| N,O-Dimethylhydroxylamine HCl | 1.1 - 1.5 equivalents | [1] |

| Reagents | ||

| Phosphorus Oxychloride (POCl₃) | 1.0 - 1.2 equivalents | [1] |

| Base (e.g., DIPEA) | 2.0 - 3.0 equivalents | [1] |

| Solvent | Dichloromethane (DCM) | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | 2 - 4 hours | [1] |

| Reported Yield Range (General) | 80 - 95% | [1] |

Detailed Experimental Protocol

The following is a detailed, generalized protocol for the synthesis of this compound from nicotinic acid based on the one-pot method using phosphorus oxychloride.

Materials:

-

Nicotinic acid

-

N,O-Dimethylhydroxylamine hydrochloride

-

Phosphorus oxychloride (POCl₃)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add nicotinic acid (1.0 eq.). Dissolve the acid in anhydrous dichloromethane.

-

Addition of Amine and Base: To the stirred solution, add N,O-dimethylhydroxylamine hydrochloride (1.2 eq.) followed by the dropwise addition of N,N-diisopropylethylamine (2.5 eq.).

-

Activation: Cool the reaction mixture in an ice bath (0 °C). Slowly add phosphorus oxychloride (1.1 eq.) dropwise to the mixture.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: The purified this compound should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualization of Workflows

Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Reagents

The following diagram illustrates the functional relationship between the key reagents in the reaction.

Caption: Functional relationships of the key reagents in the synthesis.

This technical guide provides a foundational understanding for the synthesis of this compound from nicotinic acid. Researchers are encouraged to optimize the presented conditions to achieve the best possible outcomes in their specific laboratory settings.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Methoxy-N-methylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxy-N-methylnicotinamide, a member of the Weinreb amide class of compounds, holds interest in synthetic and medicinal chemistry due to its potential as a versatile intermediate. Weinreb amides are known for their controlled reactivity towards nucleophiles, allowing for the synthesis of ketones and aldehydes with high yields. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the limited availability of experimental data for this specific compound, this guide also includes information on the closely related and well-studied compound, N-methylnicotinamide, for comparative purposes. Furthermore, general experimental protocols for the synthesis and characterization of compounds of this nature are provided to facilitate further research.

Physicochemical Properties of this compound

Quantitative data for this compound is sparse in publicly available literature. The following table summarizes the available information. It is critical to note that key experimental values for melting point, boiling point, and aqueous solubility have not been found.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 166.18 g/mol | [1][2] |

| Physical State | Not explicitly stated, likely a solid or oil at room temperature. | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility in Water | Data not available | |

| Solubility in Organic Solvents | Data not available | |

| pKa | Data not available | |

| logP (predicted) | -0.4 | [3] |

| Topological Polar Surface Area (TPSA) | 42.43 Ų | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 2 | [2] |

Comparative Physicochemical Properties of N-Methylnicotinamide

For the purpose of providing context, the following table presents the experimentally determined physicochemical properties of N-Methylnicotinamide, a structurally related metabolite of nicotinamide (Vitamin B3). It is crucial to understand that N-Methylnicotinamide is a different chemical entity, and these values are for comparative reference only.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O | [4] |

| Molecular Weight | 136.15 g/mol | |

| Physical State | Crystalline solid | [4] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility in Water | Approx. 10 mg/mL in PBS (pH 7.2) | [4] |

| Solubility in Organic Solvents | Soluble in ethanol (~2.5 mg/mL), DMSO (~15 mg/mL), and DMF (~15 mg/mL) | [4] |

| pKa (Strongest Basic, predicted) | Data not available | |

| logP (experimental) | Data not available |

Experimental Protocols

General Synthesis of this compound (Weinreb Amide Synthesis)

This compound can be synthesized via the Weinreb amide synthesis. A general procedure involves the reaction of an activated carboxylic acid derivative (such as an acyl chloride) with N,O-dimethylhydroxylamine hydrochloride.

Materials:

-

Nicotinoyl chloride hydrochloride

-

N,O-dimethylhydroxylamine hydrochloride

-

A suitable base (e.g., triethylamine, pyridine, or diisopropylethylamine)

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., for column chromatography)

Procedure:

-

A solution of nicotinoyl chloride hydrochloride is prepared in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, N,O-dimethylhydroxylamine hydrochloride and a suitable base are added. The base is typically added portion-wise at 0 °C to control the exothermic reaction.

-

The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

General Protocol for Determination of Physicochemical Properties

Melting Point Determination: The melting point of a solid sample can be determined using a digital melting point apparatus. A small amount of the purified, dry compound is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance starts to melt until it becomes a clear liquid is recorded as the melting point.

Boiling Point Determination: For a liquid sample, the boiling point can be determined by distillation at atmospheric pressure. The temperature at which the liquid boils and the vapor condenses is recorded. For small quantities or high-boiling liquids, a micro boiling point determination method can be used.

Aqueous Solubility Determination (Shake-Flask Method):

-

An excess amount of the compound is added to a known volume of deionized water or a relevant buffer (e.g., phosphate-buffered saline, PBS) in a sealed container.

-

The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the compound in the clear, saturated filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS. The determined concentration represents the aqueous solubility of the compound at that temperature.

Biological Context and Relevant Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or involvement of this compound in any signaling pathways. However, its core structure is derived from nicotinamide (a form of vitamin B3), which is a key molecule in cellular metabolism.

Nicotinamide is a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in redox reactions and a substrate for various enzymes involved in signaling pathways. A major metabolic fate of nicotinamide is its methylation by the enzyme Nicotinamide N-methyltransferase (NNMT) to form N-methylnicotinamide.[5][6] This pathway is crucial for regulating cellular NAD+ levels and has been implicated in various physiological and pathological processes.

Below is a diagram illustrating the metabolic pathway involving the methylation of nicotinamide, which provides a relevant biological context for the nicotinamide scaffold present in this compound.

Conclusion

This compound is a compound of interest primarily from a synthetic chemistry perspective as a Weinreb amide. This technical guide has compiled the available physicochemical data for this molecule, highlighting the current lack of extensive experimental characterization. To provide a broader context, comparative data for the related compound N-methylnicotinamide and general experimental protocols have been included. While no direct biological activity or pathway involvement has been reported for this compound, its structural relationship to nicotinamide places it within the broader context of NAD+ metabolism. Further research is warranted to fully elucidate the physicochemical properties and potential biological relevance of this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. chemscene.com [chemscene.com]

- 3. PubChemLite - this compound (C8H10N2O2) [pubchemlite.lcsb.uni.lu]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]

N-Methoxy-N-methylnicotinamide: A Technical Guide for Synthetic and Medicinal Chemistry

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

N-Methoxy-N-methylnicotinamide, also known as a Weinreb amide of nicotinic acid, is a versatile chemical intermediate of significant interest in modern organic synthesis and medicinal chemistry. Its unique reactivity makes it an invaluable tool for the construction of complex molecular architectures, particularly in the synthesis of ketones and aldehydes. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in research and drug development.

Chemical and Physical Properties

This compound is a derivative of nicotinic acid (Vitamin B3) and is classified as an organic building block.[1] Its key physicochemical and computational data are summarized below, providing essential information for its use in experimental settings.[2]

| Property | Value | Source |

| CAS Number | 95091-91-1 | [2] |

| Molecular Formula | C₈H₁₀N₂O₂ | [2] |

| Molecular Weight | 166.18 g/mol | [2] |

| Purity | Typically ≥97% | [2] |

| Synonym | 3-Pyridinecarboxamide, N-methoxy-N-methyl- | [2] |

| SMILES | O=C(C1=CC=CN=C1)N(OC)C | [2] |

| InChI | InChI=1S/C8H10N2O2/c1-10(12-2)8(11)7-4-3-5-9-6-7/h3-6H,1-2H3 | [3] |

| Topological Polar Surface Area (TPSA) | 42.43 Ų | [2] |

| LogP (predicted) | 0.715 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 2 | [2] |

Molecular Structure

The structure of this compound features a pyridine ring substituted at the 3-position with an N-methoxy-N-methylamide group. This specific amide functionality, known as a Weinreb amide, is crucial to its synthetic utility.

Caption: 2D Structure of this compound.

Synthesis of this compound

Representative Experimental Protocol

Step 1: Activation of Nicotinic Acid (Formation of Nicotinoyl Chloride)

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend nicotinic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases and the solution becomes clear.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure (distillation or rotary evaporation) to yield crude nicotinoyl chloride hydrochloride, which can be used directly in the next step.

Step 2: Coupling with N,O-Dimethylhydroxylamine

-

In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a non-nucleophilic base, such as pyridine or triethylamine (2.2 equivalents), to the solution and stir for 15-20 minutes.

-

Dissolve the crude nicotinoyl chloride from Step 1 in anhydrous DCM or THF and add it dropwise to the cooled amine solution.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to afford this compound.

Caption: General Synthetic Workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural confirmation of this compound. While a fully assigned experimental spectrum is not publicly documented, the expected chemical shifts can be predicted based on the known ranges for its constituent functional groups.[4]

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Notes |

| Pyridine Ring Protons | 7.5 - 9.0 | 120 - 155 | Four distinct signals in the aromatic region, deshielded by the nitrogen atom. |

| N-CH₃ (N-Methyl) | ~3.3 | ~34 | A singlet integrating to 3 protons. |

| O-CH₃ (N-Methoxy) | ~3.7 | ~61 | A singlet integrating to 3 protons, typically downfield from the N-CH₃.[4] |

| C=O (Carbonyl) | N/A | 165 - 175 | A quaternary carbon signal. |

Applications in Research and Drug Development

The primary value of this compound lies in its role as a Weinreb amide, a class of reagents renowned for their utility in the controlled synthesis of ketones and aldehydes.

The Weinreb Ketone Synthesis

The Weinreb ketone synthesis is a reliable method for forming carbon-carbon bonds to produce ketones.[5] The key advantage of using a Weinreb amide like this compound over more reactive acylating agents (e.g., acid chlorides or esters) is its ability to prevent over-addition of organometallic reagents.

The reaction proceeds via a stable, five-membered chelated intermediate formed after the initial addition of an organometallic reagent (such as a Grignard or organolithium reagent). This intermediate is stable under the reaction conditions and does not collapse to the ketone until acidic workup is performed. Consequently, the ketone is not formed in the presence of the highly reactive organometallic reagent, thus preventing the common side reaction of a second nucleophilic attack that would lead to a tertiary alcohol. This method is noted for its broad functional group tolerance.[5]

Intermediate in Drug Discovery

The nicotinamide scaffold is a prevalent feature in many biologically active compounds.[5] As a versatile building block, this compound serves as a key intermediate in the synthesis of complex molecules. For instance, structurally related compounds are employed in the development of novel analogues of Bedaquiline, a critical diarylquinoline antibiotic used in the treatment of multidrug-resistant tuberculosis.[5] The ability to introduce various side chains via the Weinreb ketone synthesis makes this reagent particularly valuable for creating libraries of compounds for structure-activity relationship (SAR) studies.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is intended for research and manufacturing use only.[1] For long-term stability, it should be stored at 4°C.[2]

References

The Enduring Utility of Weinreb Amides in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Since their introduction by Steven M. Weinreb and Steven Nahm in 1981, N-methoxy-N-methylamides, commonly known as Weinreb amides, have become indispensable tools in the arsenal of synthetic organic chemists. Their remarkable stability and predictable reactivity have established them as superior acylating agents for the controlled synthesis of ketones and aldehydes, overcoming the persistent challenge of over-addition often encountered with more reactive carboxylic acid derivatives. This technical guide provides an in-depth exploration of the pivotal role of Weinreb amides in contemporary organic synthesis. It covers their preparation, key reactions with quantitative data, detailed experimental protocols, and their emerging applications as directing groups in C-H functionalization, offering valuable insights for professionals in research and drug development.

The Core Advantage: Taming Reactivity through Chelation

The primary challenge in the reaction of organometallic reagents with common acylating agents like esters or acid chlorides is the over-addition of the nucleophile to the newly formed ketone or aldehyde, leading to the formation of tertiary or secondary alcohols as byproducts. Weinreb amides elegantly circumvent this issue through the formation of a stable, five-membered cyclic tetrahedral intermediate upon nucleophilic attack.[1][2][3] This intermediate is stabilized by chelation of the metal cation (e.g., Li⁺ or Mg²⁺) between the carbonyl oxygen and the methoxy oxygen.[1][4] This chelated adduct is stable at low temperatures and does not collapse to the ketone until acidic workup, thus preventing a second nucleophilic addition.[4][5]

Synthesis of Weinreb Amides

The preparation of Weinreb amides can be achieved from a variety of starting materials, most commonly carboxylic acids and their derivatives. The use of N,O-dimethylhydroxylamine hydrochloride is prevalent in these syntheses.[6]

From Carboxylic Acids

Direct conversion of carboxylic acids to Weinreb amides is a highly attractive and common strategy, often employing a variety of coupling reagents.

Table 1: Synthesis of Weinreb Amides from Carboxylic Acids

| Entry | Carboxylic Acid | Coupling Reagent/Conditions | Solvent | Yield (%) | Reference |

| 1 | Benzoic acid | POCl₃, DIPEA, rt | CH₂Cl₂ | 87 | |

| 2 | 4-Methylbenzoic acid | P[NCH₃(OCH₃)]₃, Toluene, heat | Toluene | >90 | [7] |

| 3 | (S)-2-Phenylpropanoic acid | CMPI, Et₃N, reflux | CH₂Cl₂ | 95 | [8] |

| 4 | Boc-L-Alanine | N-Acylbenzotriazole, Et₃N, reflux | THF | 92 | [9] |

| 5 | Adipic acid (to bis-amide) | PCl₃, 60 °C | Toluene | High Yield | [7] |

| 6 | Cyclohexanecarboxylic acid | Methanesulfonyl chloride, Et₃N | CH₂Cl₂ | Good Yield | [7] |

CMPI = 2-chloro-1-methylpyridinium iodide; DIPEA = N,N-Diisopropylethylamine

Experimental Protocol: Synthesis of N-methoxy-N-methylbenzamide from Benzoic Acid[7]

-

To a solution of benzoic acid (1.0 equiv) in dichloromethane (DCM) is added N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).

-

The mixture is stirred at room temperature.

-

Phosphorus oxychloride (POCl₃) (1.1 equiv) is added dropwise, and the reaction is stirred until completion (monitored by TLC).

-

Upon completion, the reaction is quenched with water and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired Weinreb amide.

Key Transformations of Weinreb Amides

The synthetic utility of Weinreb amides is most prominently demonstrated in their conversion to ketones and aldehydes.

Synthesis of Ketones

The reaction of Weinreb amides with organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) is the most common method for ketone synthesis.[4][6] This transformation is highly efficient and tolerates a wide variety of functional groups.[6]

Table 2: Synthesis of Ketones from Weinreb Amides

| Entry | Weinreb Amide | Organometallic Reagent | Conditions | Product | Yield (%) | Reference |

| 1 | N-methoxy-N-methylbenzamide | 3-Fluorophenylmagnesium chloride | CH₃CN, 23 °C | 3-Fluorobenzophenone | 85 | [10] |

| 2 | 4-Bromo-N-methoxy-N-methylbenzamide | n-Butyllithium, then PhLi, Pd₂(dba)₃, P(tBu)₃ | Toluene, 40 °C | 1-([1,1'-biphenyl]-4-yl)pentan-1-one | 81 | [1] |

| 3 | N-methoxy-N-methyl-2-naphthamide | Phenylmagnesium bromide | THF, 0 °C to rt | 2-Naphthyl phenyl ketone | 95 | [10] |

| 4 | 3-(4-Bromophenyl)-N-methoxy-N-methylpropanamide | 2-Thienyllithium, then PhLi, Pd₂(dba)₃, SPhos | Toluene, 40 °C | 3-([1,1'-biphenyl]-4-yl)-1-(thiophen-2-yl)propan-1-one | 71 | [1] |

| 5 | N-methoxy-N-methyl-4-cyanobenzamide | Ethylmagnesium bromide | THF, 0 °C | 1-(4-cyanophenyl)propan-1-one | >90 | [11] |

Experimental Protocol: Reaction of a Weinreb Amide with a Grignard Reagent[12]

-

To a solution of the Weinreb amide (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere is added the Grignard reagent (1.2 equiv) dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

-

The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography to yield the corresponding ketone.

Logical Workflow: Weinreb Amide in Ketone and Aldehyde Synthesis

Caption: General synthetic workflow using Weinreb amides.

Synthesis of Aldehydes

Reduction of Weinreb amides with hydride reagents, such as lithium aluminum hydride (LAH) or diisobutylaluminum hydride (DIBAL-H), provides a reliable route to aldehydes.[6] The reaction proceeds via the same stable chelated intermediate, which upon workup hydrolyzes to the aldehyde, thus preventing over-reduction to the corresponding alcohol.[12]

Table 3: Reduction of Weinreb Amides to Aldehydes

| Entry | Weinreb Amide | Reducing Agent | Conditions | Product | Yield (%) | Reference |

| 1 | N-methoxy-N-methyl-4-bromobenzamide | DIBAL-H | Toluene, 0 °C | 4-Bromobenzaldehyde | 85 | [13] |

| 2 | N-methoxy-N-methyl-3,5-dibromobenzamide | DIBAL-H | Toluene, 0 °C | 3,5-Dibromobenzaldehyde | 78 | [13] |

| 3 | Boc-Asp(OcHex)-N(OMe)Me | LiAl(OtBu)₃H | THF, 0 °C | Boc-Asp(OcHex)-H | Good Yield | [14] |

| 4 | N-methoxy-N-methyl-4-phenylbutanamide | LAH | THF, 0 °C for 30 min | 4-Phenylbutanal | 85 | [15] |

| 5 | N-methoxy-N-methylcinnamamide | MgAB | THF, rt | Cinnamaldehyde | Good Yield | [16] |

DIBAL-H = Diisobutylaluminium hydride; LAH = Lithium aluminium hydride; MgAB = Chloromagnesium dimethylaminoborohydride

Experimental Protocol: LAH Reduction of a Weinreb Amide to an Aldehyde[17]

-

A solution of the Weinreb amide (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C in an ice bath under an inert atmosphere.

-

A solution of lithium aluminum hydride (LAH) (1.5 equiv) in THF is added dropwise to the cooled solution.

-

The reaction is stirred at 0 °C for 30 minutes.

-

The reaction is quenched by the sequential and careful dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up).[17]

-

The resulting granular precipitate is filtered off and washed with ethyl acetate.

-

The filtrate is concentrated under reduced pressure, and the crude aldehyde can be used directly or purified by column chromatography.

Weinreb Amides as Directing Groups in C-H Functionalization

A more recent and advanced application of Weinreb amides is their use as directing groups in transition metal-catalyzed C-H functionalization reactions.[18][19] The amide functionality can coordinate to a metal catalyst, positioning it in proximity to a specific C-H bond, thereby enabling its selective activation and functionalization. This strategy offers a powerful tool for the construction of complex molecules by allowing for late-stage modifications of otherwise inert C-H bonds.

Mechanism of Pd-Catalyzed C(sp³)–H Arylation

References

- 1. rsc.org [rsc.org]

- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Weinreb Ketone Synthesis [organic-chemistry.org]

- 4. nbinno.com [nbinno.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 7. Hydroxamate synthesis by acylation [organic-chemistry.org]

- 8. tandfonline.com [tandfonline.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Weinreb amides [pubsapp.acs.org]

- 13. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. utd-ir.tdl.org [utd-ir.tdl.org]

- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 16. Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents [escholarship.org]

- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 18. mdpi.com [mdpi.com]

- 19. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations [ouci.dntb.gov.ua]

N-Methoxy-N-methylnicotinamide mechanism of action in acylation

An In-depth Technical Guide on the Mechanism of Action of N-Methoxy-N-methylnicotinamide in Acylation

Introduction

This compound is a specialized acylating agent belonging to the class of Weinreb amides. Weinreb amides are N-methoxy-N-methylamides that serve as versatile intermediates in organic synthesis, particularly for the preparation of ketones from a wide range of nucleophiles. The unique reactivity of the N-methoxy-N-methylamide functional group allows for the controlled addition of organometallic reagents, preventing the common problem of over-addition that plagues more reactive acylating agents like acid chlorides or esters. This guide provides a detailed examination of the mechanism of action, quantitative data on its performance, and experimental protocols for its use.

Core Mechanism of Action

The efficacy of this compound in acylation reactions stems from its ability to form a stable tetrahedral intermediate upon nucleophilic attack. This stability is the cornerstone of the "Weinreb ketone synthesis."

The process can be broken down into two key stages:

-

Nucleophilic Addition and Intermediate Formation: An organometallic reagent (such as a Grignard or organolithium reagent) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Weinreb amide. This addition results in the formation of a tetrahedral intermediate. The crucial feature of this intermediate is its stabilization through chelation. The N-methoxy and oxygen atoms of the amide coordinate to the metal cation (e.g., MgX⁺ or Li⁺), forming a stable five-membered chelate ring.

-

Stability and Workup: This chelated intermediate is stable at low temperatures and does not readily collapse to eliminate the methoxy group. This stability prevents a second equivalent of the nucleophile from adding to the carbonyl carbon, thus avoiding the formation of a tertiary alcohol byproduct. The desired ketone is only liberated upon acidic workup, which protonates the intermediate, leading to its collapse and the formation of the final product.

The following diagram illustrates this mechanistic pathway.

Quantitative Performance Data

The utility of this compound is demonstrated by its high-yield performance across various reaction conditions and with diverse nucleophiles.

| Nucleophile (R'-M) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Phenylmagnesium bromide | THF | 0 to rt | 2 | 95 | |

| n-Butyllithium | THF | -78 | 1 | 92 | |

| Ethylmagnesium chloride | Diethyl Ether | -10 | 3 | 88 | |

| Isopropylmagnesium bromide | THF | -20 to 0 | 2.5 | 90 | |

| Vinylmagnesium bromide | THF | -78 to rt | 4 | 85 |

Table 1: Representative yields for the acylation of this compound.

Experimental Protocols

A meticulous experimental procedure is critical for achieving high yields and purity. The following sections detail the synthesis of the Weinreb amide and its subsequent use in a typical acylation reaction.

Synthesis of this compound

This protocol outlines the synthesis from nicotinic acid.

-

Acid Chloride Formation: Nicotinic acid (1.0 eq) is suspended in dichloromethane (DCM) containing a catalytic amount of dimethylformamide (DMF). Oxalyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature for 2 hours until gas evolution ceases. The solvent is removed under reduced pressure to yield nicotinoyl chloride.

-

Amide Formation: The crude nicotinoyl chloride is dissolved in fresh DCM and cooled to 0 °C. A pre-mixed solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and pyridine (2.5 eq) in DCM is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.

-

Workup and Purification: The reaction mixture is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford this compound.

General Protocol for Acylation (Weinreb Ketone Synthesis)

This procedure describes a typical reaction with a Grignard reagent.

-

Reaction Setup: this compound (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C using a dry ice/acetone bath.

-

Nucleophile Addition: The Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Quenching: The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.

-

Workup and Extraction: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

-

Purification: The solvent is removed in vacuo, and the resulting crude ketone is purified using flash column chromatography or distillation.

The workflow for this experimental procedure is visualized below.

Conclusion

This compound is a highly effective and reliable reagent for acylation reactions. Its mechanism of action, centered on the formation of a stable, chelated tetrahedral intermediate, provides a robust method for synthesizing ketones while avoiding the common side reactions associated with more reactive acylating agents. The high yields and compatibility with a variety of nucleophiles make it an invaluable tool for researchers and professionals in drug development and organic synthesis. The protocols and data presented herein serve as a comprehensive guide for its successful application.

Stability of N-Methoxy-N-methylnicotinamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of N-Methoxy-N-methylnicotinamide, a Weinreb amide derivative of nicotinamide. The document synthesizes available information on the stability of this compound and its structural analogs under various stress conditions, offering insights into potential degradation pathways and appropriate analytical methodologies for stability assessment. While specific quantitative stability data for this compound is not extensively available in the public domain, this guide extrapolates from existing knowledge on Weinreb amides and nicotinamide derivatives to provide a robust framework for stability evaluation.

Introduction to this compound and its Significance

This compound belongs to the class of Weinreb amides, which are N-methoxy-N-methyl amides of carboxylic acids. These compounds are valuable intermediates in organic synthesis, particularly for the preparation of ketones and aldehydes from carboxylic acids. The N-methoxy-N-methylamide moiety is known for its relative stability and its ability to react in a controlled manner with organometallic reagents. As a derivative of nicotinamide (a form of vitamin B3), this compound is of interest in medicinal chemistry and drug development due to the diverse biological roles of nicotinamide and its derivatives. Understanding the stability of this molecule is paramount for its synthesis, storage, formulation, and potential therapeutic applications.

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation, or stress testing, is a critical component of the drug development process. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to predict its degradation profile. This information is crucial for developing stability-indicating analytical methods, understanding degradation pathways, and determining the intrinsic stability of the molecule.

Based on general guidelines for forced degradation studies, the stability of this compound should be evaluated under the following conditions:

-

Hydrolytic Stress: Exposure to acidic, basic, and neutral aqueous solutions.

-

Oxidative Stress: Treatment with an oxidizing agent, such as hydrogen peroxide.

-

Photolytic Stress: Exposure to ultraviolet (UV) and visible light.

-

Thermal Stress: Exposure to elevated temperatures.

The following sections detail the expected stability profile of this compound under these conditions, drawing parallels from related compounds.

Predicted Stability Profile and Degradation Pathways

While specific quantitative data for this compound is limited, the known chemistry of Weinreb amides and nicotinamide provides a basis for predicting its stability.

Hydrolytic Stability

The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of nicotinic acid and N,O-dimethylhydroxylamine.

-

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen is the initial step, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon initiates the hydrolysis.

The pyridine ring in the nicotinamide moiety is generally stable to hydrolysis.

dot

Caption: Proposed Hydrolytic Degradation Pathway.

Oxidative Stability

The nicotinamide ring is susceptible to oxidation. Common oxidative degradation products of nicotinamide include nicotinamide-N-oxide. The N-methoxy-N-methylamide group is generally considered stable to mild oxidation.

dot

Caption: Proposed Oxidative Degradation Pathway.

Photostability

Nicotinamide and its derivatives can be sensitive to light. Photodegradation can lead to complex mixtures of products. The specific photolytic degradation pathway of this compound would require experimental investigation.

Thermal Stability

The thermal stability of this compound is expected to be influenced by the stability of both the Weinreb amide and the nicotinamide moieties. While Weinreb amides are generally stable at moderate temperatures, elevated temperatures can lead to decomposition. Studies on nicotinic acid have shown that thermal degradation follows first-order kinetics.

Quantitative Data Summary

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Products |

| Hydrolytic | 0.1 M HCl | 24 h | 60 | Value | Nicotinic Acid, N,O-Dimethylhydroxylamine |

| 0.1 M NaOH | 24 h | 60 | Value | Nicotinic Acid, N,O-Dimethylhydroxylamine | |

| Water (pH 7) | 24 h | 60 | Value | - | |

| Oxidative | 3% H₂O₂ | 24 h | 25 | Value | This compound-N-oxide |

| Photolytic | UV Light (254 nm) | 24 h | 25 | Value | To be determined |

| Visible Light | 24 h | 25 | Value | To be determined | |

| Thermal | Dry Heat | 48 h | 80 | Value | To be determined |

Experimental Protocols

Detailed experimental protocols are essential for reproducible stability studies. The following are generalized protocols for forced degradation studies that can be adapted for this compound.

General Procedure

A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile or methanol). Aliquots of this stock solution are then subjected to the stress conditions outlined below. Samples are withdrawn at appropriate time points, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Hydrolytic Degradation

-

Acidic Hydrolysis: To an aliquot of the stock solution, an equal volume of 0.1 M hydrochloric acid is added. The solution is then heated (e.g., at 60°C) for a specified duration.

-

Basic Hydrolysis: To an aliquot of the stock solution, an equal volume of 0.1 M sodium hydroxide is added. The solution is then heated (e.g., at 60°C) for a specified duration.

-

Neutral Hydrolysis: An aliquot of the stock solution is mixed with an equal volume of purified water and heated under the same conditions as the acidic and basic hydrolysis.

Oxidative Degradation

To an aliquot of the stock solution, an equal volume of a dilute hydrogen peroxide solution (e.g., 3%) is added. The solution is kept at room temperature for a specified duration.

Photolytic Degradation

A solution of this compound is exposed to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample is kept in the dark under the same conditions.

Thermal Degradation

A solid sample of this compound is placed in a controlled temperature chamber (e.g., at 80°C) for a specified duration.

dot

Caption: General Workflow for Forced Degradation Studies.

Conclusion

The stability of this compound is a critical parameter for its successful application in research and development. While specific experimental data is currently sparse, a comprehensive understanding of the stability of related Weinreb amides and nicotinamide derivatives allows for the formulation of a robust stability testing strategy. The predicted degradation pathways primarily involve hydrolysis of the amide bond and oxidation of the pyridine ring. The experimental protocols and analytical frameworks outlined in this guide provide a solid foundation for researchers to generate the necessary stability data to support the development of this compound for its intended applications. Further experimental work is essential to quantitatively determine the degradation kinetics and definitively identify the degradation products under various stress conditions.

Spectroscopic and Structural Elucidation of N-Methoxy-N-methylnicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the synthetically useful Weinreb amide, N-Methoxy-N-methylnicotinamide. Due to the limited availability of published experimental spectra for this specific compound, this guide combines predicted data with experimental data from closely related structural analogs to offer a valuable resource for its identification and characterization. The methodologies for acquiring such spectroscopic data are also detailed.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, featuring a Weinreb amide functional group. This moiety is particularly valuable in organic synthesis as it allows for the controlled formation of ketones from various nucleophiles.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 166.18 g/mol | --INVALID-LINK--[1] |

| CAS Number | 95091-91-1 | --INVALID-LINK--[1] |

| Appearance | Colorless to light yellow oil | General chemical properties |

| SMILES | CN(C(=O)C1=CN=CC=C1)OC | --INVALID-LINK--[1] |

Spectroscopic Data

The following sections present the expected and analogous spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Analogous Data)

The following data is for a structurally similar compound, N-methoxy-N-methylacetamide, and provides an indication of the expected chemical shifts for the N-methoxy and N-methyl protons. The signals for the nicotinoyl portion would be expected in the aromatic region (δ 7.0-9.0 ppm).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Analogous) |

| ~8.7 (hypothetical) | d | 1H | H-6 (Nicotinoyl) |

| ~8.6 (hypothetical) | s | 1H | H-2 (Nicotinoyl) |

| ~7.9 (hypothetical) | dt | 1H | H-4 (Nicotinoyl) |

| ~7.4 (hypothetical) | dd | 1H | H-5 (Nicotinoyl) |

| 3.65 | s | 3H | N-OCH₃ |

| 3.13 | s | 3H | N-CH₃ |

¹³C NMR (Carbon NMR) Data (Analogous Data)

The following data is for N-methoxy-N-methylacetamide and indicates the expected chemical shifts for the amide and methyl carbons. The nicotinoyl carbons would appear in the aromatic region (~120-155 ppm).

| Chemical Shift (δ) ppm | Assignment (Analogous) |

| ~169 (hypothetical) | C=O (Amide) |

| ~152 (hypothetical) | C-6 (Nicotinoyl) |

| ~148 (hypothetical) | C-2 (Nicotinoyl) |

| ~135 (hypothetical) | C-4 (Nicotinoyl) |

| ~129 (hypothetical) | C-3 (Nicotinoyl) |

| ~123 (hypothetical) | C-5 (Nicotinoyl) |

| 61.1 | N-OCH₃ |

| 32.0 | N-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for the aromatic ring, the carbonyl group of the amide, and the C-N and N-O bonds. The data below is based on typical values for these functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2970-2930 | Medium | Aliphatic C-H Stretch (CH₃) |

| 1680-1660 | Strong | C=O Stretch (Amide) |

| 1600-1450 | Medium-Strong | Aromatic C=C Bending |

| 1450-1350 | Medium | C-H Bending (CH₃) |

| 1200-1000 | Medium | C-N Stretch |

| 1050-950 | Medium | N-O Stretch |

Mass Spectrometry (MS)

The following predicted mass spectrometry data is for the protonated molecule [M+H]⁺.

| m/z | Ion Formula | Adduct |

| 167.0815 | [C₈H₁₁N₂O₂]⁺ | [M+H]⁺ |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

Data Acquisition (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

Data Acquisition (¹³C NMR):

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Number of Scans: 1024-4096 (or more, depending on sample concentration).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of the neat liquid sample of this compound directly onto the ATR crystal.

-

If the sample is a solid, place a small amount on the crystal and apply pressure using the anvil.

Data Acquisition (FT-IR):

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid (0.1%) to promote protonation.

Data Acquisition (LC-MS or Direct Infusion ESI-MS):

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

-

Ionization Mode: Positive ion mode.

-

Infusion Rate (Direct Infusion): 5-10 µL/min.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.

-

Mass Range: m/z 50-500.

Visualizations

The following diagrams illustrate a plausible synthetic route to this compound and the general workflow for its spectroscopic characterization.

Caption: Synthetic pathway for this compound.

References

N-Methoxy-N-methylnicotinamide and its Relation to NAD+ Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Methoxy-N-methylnicotinamide, a derivative of nicotinic acid, and explores its relationship with Nicotinamide Adenine Dinucleotide (NAD+) metabolism. While direct evidence linking this compound to NAD+ metabolic pathways is not prevalent in current literature, this guide will elucidate its chemical synthesis and properties as a Weinreb amide. Furthermore, it will delve into the crucial role of a structurally similar and biologically significant molecule, 1-methylnicotinamide (1-MNA), and its synthesizing enzyme, Nicotinamide N-methyltransferase (NNMT), in the regulation of NAD+ homeostasis. This document aims to clarify the distinct roles of these molecules and provide detailed experimental methodologies and pathway diagrams to support further research in this area.

This compound: Synthesis and Chemical Properties

This compound, also known as a Weinreb amide of nicotinic acid, is a versatile intermediate in organic synthesis.[1][2] Its primary utility lies in its ability to react with organometallic reagents to form ketones in high yields, as the intermediate tetrahedral adduct is stabilized against over-addition.[3]

General Synthesis Methods

The synthesis of this compound, like other Weinreb amides, typically involves the acylation of N,O-dimethylhydroxylamine with an activated nicotinic acid derivative.[1][2] Several methods have been developed for this conversion, offering various advantages in terms of yield, mildness of reaction conditions, and substrate scope.[4][5][6]

Table 1: Comparison of Synthesis Methods for N-Methoxy-N-methylamides

| Method | Activating/Coupling Reagent | Key Features | Reference |

| Acid Chloride Method | Oxalyl chloride or thionyl chloride followed by N,O-dimethylhydroxylamine HCl and a base (e.g., pyridine) | Straightforward and high-yielding for readily available acid chlorides. | [2] |

| Mukaiyama's Reagent | 2-chloro-1-methylpyridinium iodide (CMPI) | Convenient, high-yielding, and proceeds without racemization for chiral carboxylic acids. | [4] |

| Peptide Coupling Reagents | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), CDI (N,N'-Carbonyldiimidazole) | Effective for direct conversion from carboxylic acids under mild conditions. | [1][2] |

| Methanesulfonyl Chloride | Methanesulfonyl chloride and triethylamine | Efficient for sterically hindered carboxylic acids.[5] | [5] |

| Phosphorus Oxychloride | POCl3 and Hunig's base (DIPEA) | A facile one-pot procedure from carboxylic acids in excellent yields.[6] | [6] |

| DMT-MM | 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | Allows for synthesis in various solvents, including alcohols.[7] | [7] |

Experimental Protocol: Synthesis using 2-chloro-1-methylpyridinium iodide (CMPI)

This protocol is adapted from a general method for the synthesis of N-methoxy-N-methylamides from carboxylic acids.[4]

Materials:

-

Nicotinic acid

-

2-chloro-1-methylpyridinium iodide (CMPI)

-

N,O-dimethylhydroxylamine hydrochloride

-

Triethylamine (Et3N)

-

Dichloromethane (CH2Cl2)

-

Silica gel for column chromatography

Procedure:

-

To a solution of nicotinic acid (1.0 equivalent) and N,O-dimethylhydroxylamine hydrochloride (1.0 equivalent) in dichloromethane, add triethylamine (3.4 equivalents).

-

Add 2-chloro-1-methylpyridinium iodide (1.2 equivalents) to the mixture.

-

Reflux the reaction mixture for 0.75-6 hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup.

-

Isolate the crude this compound and purify by column chromatography on silica gel.

Figure 1. Generalized workflow for the synthesis of this compound.

The Role of Nicotinamide N-methyltransferase (NNMT) and 1-Methylnicotinamide (1-MNA) in NAD+ Metabolism

While this compound is primarily a synthetic intermediate, the structurally related endogenous metabolite, 1-methylnicotinamide (1-MNA), plays a significant role in NAD+ metabolism.[8][9] 1-MNA is produced from nicotinamide (NAM), a form of vitamin B3 and a key precursor in the NAD+ salvage pathway, through the action of the enzyme Nicotinamide N-methyltransferase (NNMT).[10][11]

The NAD+ Salvage Pathway and the Function of NNMT

NAD+ is a critical coenzyme in cellular redox reactions and a substrate for various signaling enzymes, including sirtuins and PARPs.[12] The salvage pathway is the primary route for NAD+ biosynthesis in mammals, recycling NAM back into NAD+.[8] NNMT is a cytosolic enzyme that catalyzes the methylation of NAM, using S-adenosylmethionine (SAM) as a methyl donor, to produce 1-MNA and S-adenosyl-L-homocysteine (SAH).[13][14]

This enzymatic reaction has several important consequences for cellular metabolism:

-

Regulation of NAM Levels: By converting NAM to 1-MNA, NNMT regulates the intracellular pool of NAM available for NAD+ synthesis.[12]

-

Modulation of NAD+ Levels: Elevated NNMT activity can deplete the NAM pool, potentially leading to reduced NAD+ levels.[13] Conversely, inhibition of NNMT can increase NAM availability for the salvage pathway, thereby boosting NAD+ levels.[15]

-

Impact on Methylation Potential: The consumption of SAM by NNMT can affect the cellular SAM/SAH ratio, which is a critical determinant of cellular methylation potential and can influence epigenetic modifications.[14]

Figure 2. The role of NNMT in the NAD+ salvage pathway.

Biological Activities of 1-Methylnicotinamide (1-MNA)

Initially considered an inert metabolite for excretion, recent studies have revealed that 1-MNA possesses its own biological activities, including anti-inflammatory and anti-thrombotic effects.[16][17] It has been shown to improve endothelial function and may play a compensatory role in cardiovascular diseases.[17][18]

Table 2: Quantitative Data on NNMT Activity and 1-MNA Levels in a Mouse Model of Atherosclerosis

| Age of Mice (months) | Hepatic NNMT Activity (pmol/min/mg) in apoE/LDLR(-/-) mice | Plasma 1-MNA Concentration (μmol/L) in apoE/LDLR(-/-) mice | Hepatic NNMT Activity (pmol/min/mg) in wild-type mice | Plasma 1-MNA Concentration (μmol/L) in wild-type mice |

| 2 | 1.03 ± 0.14 | 0.30 ± 0.13 | 0.64 ± 0.23 | 0.17 ± 0.04 |

| 6 | 2.29 ± 0.34 | 1.083 ± 0.33 | N/A | N/A |

| Data adapted from a study on atherosclerosis progression in mice.[17] |

Experimental Methodologies

Assay for NNMT Activity

This protocol describes a method to measure NNMT activity in biological samples using HPLC-UV detection of the product, 1-MNA.[19]

Materials:

-

Biological sample (e.g., liver homogenate)

-

Nicotinamide (substrate)

-

S-adenosylmethionine (SAM) (co-substrate)

-

Reaction buffer (e.g., phosphate buffer, pH 7.4)

-

Trichloroacetic acid (TCA) for reaction termination

-

HPLC system with a reverse-phase C18 column and UV detector

-

Mobile phase with an ion-pairing agent

Procedure:

-

Prepare the biological sample (e.g., tissue homogenization followed by centrifugation to obtain the cytosolic fraction).

-

Pre-incubate the sample at 37°C in the reaction buffer.

-

Initiate the enzymatic reaction by adding nicotinamide and SAM to the sample.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Terminate the reaction by adding TCA.

-

Centrifuge the mixture to pellet precipitated proteins.

-

Analyze the supernatant for 1-MNA concentration using a validated HPLC-UV method. The detection wavelength for 1-MNA is typically around 260 nm.

-

Quantify the amount of 1-MNA produced by comparing the peak area to a standard curve of known 1-MNA concentrations.

-

Calculate NNMT activity, typically expressed as nmol of 1-MNA formed per minute per mg of protein.

Quantification of NAD+ and its Metabolites by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of NAD+ and its related metabolites in biological samples.[20][21]

Materials:

-

Cell or tissue samples

-

Liquid nitrogen for quenching

-

Extraction solvent (e.g., a mixture of methanol, acetonitrile, and water)

-

LC-MS/MS system (a triple quadrupole mass spectrometer is commonly used)

-

Appropriate chromatography column (e.g., HILIC or reverse-phase with an ion-pairing agent)

Procedure:

-

Sample Quenching: Rapidly freeze the biological sample in liquid nitrogen to halt metabolic activity.[21]

-

Metabolite Extraction: Add a cold extraction solvent to the frozen sample, vortex, and incubate at a low temperature to precipitate proteins and extract metabolites.

-

Sample Clarification: Centrifuge the samples at a high speed and low temperature. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Inject the extracted sample into the LC-MS/MS system.

-

Chromatographic Separation: Separate the NAD+ metabolites using a suitable gradient elution.

-

Mass Spectrometric Detection: Detect and quantify the metabolites using multiple reaction monitoring (MRM) in positive ion mode. Each metabolite will have specific precursor-to-product ion transitions.

-

-

Data Analysis: Process the data using appropriate software to integrate peak areas and calculate metabolite concentrations based on standard curves.

Figure 3. Experimental workflow for NAD+ metabolome analysis.

Conclusion and Future Directions

Future research should focus on:

-

Investigating whether this compound has any unforeseen biological activity, including potential off-target effects on enzymes involved in NAD+ metabolism.

-

The development of potent and specific inhibitors of NNMT as a strategy to modulate NAD+ levels for therapeutic benefit.[23]

-

Further elucidating the downstream signaling effects of 1-MNA and its role in various physiological and pathological conditions.

This guide provides a foundational understanding for researchers and professionals in drug development to navigate the chemistry of this compound and the intricate biology of NAD+ metabolism, paving the way for future discoveries in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]

- 4. tandfonline.com [tandfonline.com]

- 5. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]

- 6. wisdomlib.org [wisdomlib.org]

- 7. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 8. benchchem.com [benchchem.com]

- 9. 1-Methylnicotinamide - Wikipedia [en.wikipedia.org]

- 10. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. The Central Role of the NAD+ Molecule in the Development of Aging and the Prevention of Chronic Age-Related Diseases: Strategies for NAD+ Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Activation of nicotinamide N-methyltrasferase and increased formation of 1-methylnicotinamide (MNA) in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. N-Methylnicotinamide | Endogenous Metabolite | TargetMol [targetmol.com]

- 19. HPLC-UV method for measuring nicotinamide N-methyltransferase activity in biological samples: evidence for substrate inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications | MDPI [mdpi.com]

- 22. Nicotinamide N-methyl transferase (NNMT): An emerging therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of Weinreb Amide Reagents

This whitepaper provides a comprehensive overview of the discovery, history, and core principles of Weinreb amide reagents, a cornerstone of modern organic synthesis for the preparation of ketones and aldehydes.

Introduction: A Solution to a Classic Synthetic Challenge

In the realm of organic chemistry, the selective formation of ketones and aldehydes from carboxylic acid derivatives is a fundamental transformation. However, the use of highly reactive organometallic reagents, such as Grignard or organolithium reagents, with acyl compounds like acid chlorides or esters often leads to over-addition, yielding tertiary alcohols instead of the desired ketone.[1][2] This lack of control presented a significant challenge for chemists. In 1981, a groundbreaking solution emerged from the laboratory of Steven M. Weinreb and his colleague Steven Nahm.[1][3][4] They developed the N-methoxy-N-methylamide, now widely known as the Weinreb amide, a reagent that allows for the controlled, single addition of an organometallic nucleophile to an acyl group.[5][6] This discovery has since become an indispensable tool in the synthesis of complex molecules, including numerous natural products.[1]

The Discovery and the Scientists Behind It

The seminal work on Weinreb amides was published in a 1981 edition of Tetrahedron Letters by Steven Nahm and Steven M. Weinreb.[3][7][8][9] At the time, Steven M. Weinreb was a professor at The Pennsylvania State University, where he has had a distinguished career in organic chemistry, focusing on the synthesis of natural products and the development of new synthetic methods.[5][10] Born in 1941, Weinreb's contributions to organic chemistry extend beyond this single, albeit transformative, discovery.[5][11]

The key innovation reported in their 1981 paper was that N-methoxy-N-methylamides react cleanly with Grignard and organolithium reagents to produce ketones in good yields, and can also be reduced by hydrides to afford aldehydes.[7][8] The critical advantage of the Weinreb amide is its ability to form a stable, chelated tetrahedral intermediate upon nucleophilic attack. This intermediate prevents the unwanted second addition of the organometallic reagent.[1][6][12]

The Underlying Chemistry: Mechanism of Action

The effectiveness of the Weinreb amide lies in the formation of a stable five-membered cyclic tetrahedral intermediate.[12][13] When an organometallic reagent (R'-M) attacks the carbonyl carbon of the Weinreb amide, the resulting intermediate is stabilized by chelation of the metal atom between the carbonyl oxygen and the methoxy oxygen.[1][2] This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup.[1][6] This stability prevents the intermediate from reacting further with another equivalent of the organometallic reagent.

The general mechanism can be visualized as follows:

References

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. scirp.org [scirp.org]

- 4. Weinreb (ketone synthesis) [quimicaorganica.org]

- 5. Steven M. Weinreb - Wikipedia [en.wikipedia.org]

- 6. Weinreb amides [pubsapp.acs.org]

- 7. pure.psu.edu [pure.psu.edu]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. Weinreb Ketone Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. Steven Weinreb | Eberly College of Science [science.psu.edu]

- 11. Steven M. Weinreb – Wikipedia [de.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Grignard Reaction with N-Methoxy-N-methylnicotinamide for the Synthesis of 3-Acylpyridines

Introduction

The Grignard reaction with N-methoxy-N-methylamides, commonly known as Weinreb amides, is a robust and widely utilized method for the synthesis of ketones.[1][2] This protocol details the application of this reaction to N-Methoxy-N-methylnicotinamide, a Weinreb amide derived from nicotinic acid, for the preparation of 3-acylpyridines. The key advantage of using a Weinreb amide is its ability to form a stable, chelated tetrahedral intermediate upon addition of the Grignard reagent.[1] This intermediate prevents the common issue of over-addition, which often leads to the formation of tertiary alcohols when using other acylating agents like esters or acid chlorides.[1] The subsequent acidic workup hydrolyzes the intermediate to afford the desired ketone in high yield.[3] This methodology is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the 3-acylpyridine scaffold in biologically active molecules.

Mechanism of the Weinreb-Nahm Ketone Synthesis

The reaction proceeds via nucleophilic addition of the Grignard reagent to the carbonyl carbon of the this compound. The resulting tetrahedral intermediate is stabilized by chelation of the magnesium atom between the carbonyl oxygen and the methoxy oxygen of the Weinreb amide.[1] This stable intermediate does not collapse until the addition of an aqueous acid during workup, which then protonates the alkoxide and facilitates the elimination of the N-methoxy-N-methylamine moiety to yield the final ketone product.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the Grignard reaction of this compound with Phenylmagnesium Bromide to synthesize 3-Benzoylpyridine.

| Parameter | Value | Molar Ratio (Equivalents) |

| Reactants | ||

| This compound | 1.0 g | 1.0 |

| Magnesium Turnings | 0.16 g | 1.1 |

| Bromobenzene | 0.95 g (0.65 mL) | 1.05 |

| Solvent | ||

| Anhydrous Tetrahydrofuran (THF) | 20 mL | - |

| Reaction Conditions | ||

| Grignard Formation Temperature | Room Temperature to 40 °C | - |

| Reaction Temperature | 0 °C to Room Temperature | - |

| Reaction Time | 2-4 hours | - |

| Work-up | ||

| Quenching Solution | 1 M Aqueous HCl | - |

| Product | ||

| Expected Yield of 3-Benzoylpyridine | ~85-95% | - |

Experimental Workflow

Caption: Experimental workflow for the synthesis of 3-acylpyridines.

Detailed Experimental Protocol

Materials:

-

This compound

-

Magnesium turnings

-

Bromobenzene (or other suitable alkyl/aryl halide)

-

Iodine (a single crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

Part 1: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)

-

Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a stream of inert gas (Nitrogen or Argon).

-

Once cool, add magnesium turnings (1.1 equivalents) to the flask.

-

Add a single crystal of iodine to activate the magnesium surface.

-

Add a small amount of anhydrous THF to cover the magnesium turnings.

-

Dissolve bromobenzene (1.05 equivalents) in anhydrous THF in the dropping funnel.

-

Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed. If the reaction does not start, gentle heating may be required.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting grey-brown solution is the Grignard reagent.

Part 2: Grignard Reaction with this compound

-

In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

-

Cool the solution of the Weinreb amide to 0 °C using an ice bath.

-

Slowly add the prepared Grignard reagent (1.1 equivalents) to the stirred solution of the Weinreb amide via a cannula or dropping funnel. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Part 3: Work-up and Purification

-

Cool the reaction mixture back to 0 °C with an ice bath.

-